Erucoyl chloride
Overview
Description
. It is a liquid at room temperature and is primarily used in organic synthesis. The compound is derived from erucic acid, a monounsaturated omega-9 fatty acid found in various plant oils, such as rapeseed oil .
Preparation Methods
Erucoyl chloride is typically synthesized through the reaction of erucic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
C22H42O2+SOCl2→C22H41ClO+SO2+HCl
In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Erucoyl chloride undergoes various chemical reactions, including:
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Hydrolysis: : Reacts with water to form erucic acid and hydrochloric acid.
C22H41ClO+H2O→C22H42O2+HCl
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Amination: : Reacts with amines to form amides.
C22H41ClO+RNH2→C22H41CONHR+HCl
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Alcoholysis: : Reacts with alcohols to form esters.
C22H41ClO+ROH→C22H41COOR+HCl
Common reagents used in these reactions include water, amines, and alcohols. The major products formed are erucic acid, amides, and esters, respectively .
Scientific Research Applications
Erucoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of erucoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as water, amines, and alcohols, to form corresponding carboxylic acids, amides, and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Erucoyl chloride is similar to other long-chain acyl chlorides, such as lauroyl chloride, myristoyl chloride, and stearoyl chloride. its uniqueness lies in its longer carbon chain and the presence of a cis-double bond at the 13th position, which imparts distinct chemical and physical properties .
Similar Compounds
- Lauroyl chloride (C12H23ClO)
- Myristoyl chloride (C14H27ClO)
- Stearoyl chloride (C18H35ClO)
These compounds share similar reactivity but differ in their chain length and degree of unsaturation .
Properties
IUPAC Name |
(Z)-docos-13-enoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKSXSJNLXMTSV-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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